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Compound of Interest

Compound Name:
BIS(2-HYDROXYETHYL)AMINE-

D11

CAS No.: 1219804-08-6

Cat. No.: B599263 Get Quote

Core Identity & Nomenclature
Deuterated diethanolamine (DEA-d8) is the isotopologue of diethanolamine where the eight

hydrogen atoms attached to the carbon skeleton are replaced by deuterium (

H). This modification increases the molecular weight by approximately 8 Daltons, allowing for
mass-resolved differentiation from the native analyte in mass spectrometry while retaining
identical chromatographic behavior.[1]

Validated Nomenclature Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b599263?utm_src=pdf-interest
https://patents.google.com/patent/CN102126966B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Naming Convention Name / Identifier Technical Note

CAS Number 103691-51-6

Specific to the fully deuterated

(

) form.

Unlabeled CAS 111-42-2
For reference (native

Diethanolamine).[2]

IUPAC Name
2,2'-Azanediyldi(1,1,2,2-

tetradeuterioethan-1-ol)

Preferred systematic name

denoting substitution on both

ethyl chains.[1]

Systematic Name

1,1,2,2-Tetradeuterio-2-

[(1,1,2,2-tetradeuterio-2-

hydroxyethyl)amino]ethanol

Alternative systematic

description often found in

cheminformatics databases.[1]

[3]

Common Synonyms

Bis(2-hydroxyethyl-

d4)amineDiethanolamine-

d82,2'-Iminodiethanol-d8DEA-

d8

"DEA-d8" is the standard

abbreviation in bioanalytical

protocols.[1]

Chemical Formula

Note: Amine and hydroxyl

protons (H) typically exchange

and remain H in protic

solvents.

Exact Mass 113.1292 Da
Shifted from 105.0790 Da

(Native).

Structural Visualization
The following diagram illustrates the chemical structure of DEA-d8, highlighting the specific

deuteration sites (

) versus the exchangeable protons (

) on the heteroatoms.
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Figure 1: Structural topology of Diethanolamine-d8. Note that the carbon-bound deuterium

atoms are non-exchangeable, providing a stable isotopic label for quantification.[1]

Critical Applications in Drug Development
The Nitrosamine Crisis (NDELA Precursor Tracking)
In the context of the recent regulatory scrutiny on nitrosamine impurities (e.g., FDA and EMA

guidelines), Diethanolamine (DEA) is a high-risk precursor.[1] It can react with nitrosating

agents to form N-Nitrosodiethanolamine (NDELA), a potent carcinogen.

Drug developers must quantify residual DEA levels in excipients and active pharmaceutical

ingredients (APIs) to assess the risk of NDELA formation. DEA-d8 is the mandatory Internal

Standard for this analysis because:

Matrix Compensation: It co-elutes with DEA, perfectly compensating for ion suppression or

enhancement effects in the ESI source.

Carrier Effect: In trace analysis, the higher concentration of the deuterated standard can

block active sites in the chromatographic flow path, improving the recovery of the trace

analyte (DEA).[1]
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Synthesis Pathway
The synthesis of DEA-d8 mirrors the industrial production of DEA but utilizes isotopically

labeled precursors.

Precursor: Ethylene Oxide-d4 (

).

Reagent: Ammonia (

).

Reaction:

.

Purity Requirement: High isotopic purity (>98 atom % D) is required to prevent "cross-talk"

(unlabeled impurity in the standard contributing to the analyte signal).

Experimental Protocol: LC-MS/MS Quantification
The following protocol outlines the determination of DEA impurities in aqueous matrices or API

solutions using DEA-d8 as the surrogate internal standard. This method complies with ASTM

D7599 principles adapted for high-sensitivity pharmaceutical analysis.[4]

Reagents & Preparation
Stock Solution A (Analyte): Native Diethanolamine (1.0 mg/mL in Methanol).

Stock Solution B (IS): Diethanolamine-d8 (1.0 mg/mL in Methanol).

Working IS Solution: Dilute Stock B to 5 µg/mL in water.

Sample Preparation Workflow
Weighing: Accurately weigh 1.0 g of sample (API or Excipient) into a centrifuge tube.

Spiking (Critical Step): Add 50 µL of Working IS Solution (DEA-d8) to the sample before any

dilution. This ensures the IS experiences the same extraction efficiency as the analyte.[1]
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Dissolution: Add 10 mL of 10 mM Ammonium Acetate (pH 9.0). Vortex for 5 minutes.

Filtration: Filter through a 0.2 µm PVDF membrane (DEA can bind to Nylon; avoid Nylon

filters).

Injection: Transfer to an autosampler vial for LC-MS/MS.

LC-MS/MS Parameters
Parameter Setting Rationale

Column
HILIC or PGC (Porous

Graphitic Carbon)

DEA is highly polar and will not

retain on C18. PGC provides

retention without ion-pairing

reagents.

Mobile Phase A
10 mM Ammonium Acetate (pH

9.2)

High pH keeps amine

neutral/deprotonated for better

peak shape on some columns,

though HILIC often prefers

acidic. Check column specs.[5]

[6]

Mobile Phase B Acetonitrile Organic modifier.

Ionization ESI Positive (+ve)

Protonation of the secondary

amine (

).

MRM Transition (Native)
Loss of water (

).

MRM Transition (DEA-d8)
Loss of water (

). Mass shift = +8.

Analytical Logic Flow
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Figure 2: Logical workflow for the quantification of Diethanolamine using DEA-d8 as a

surrogate internal standard.

Data Interpretation & Quality Control
Isotopic Purity Check
Before using a new batch of DEA-d8, you must verify it does not contain native DEA (m/z 106).

Inject: 10 µg/mL DEA-d8 solution.

Monitor: Channel 106.1 -> 88.1.

Acceptance: Signal in the native channel must be < 0.1% of the signal in the IS channel

(114.1).[1]

Linearity & Quantification
Construct a calibration curve by plotting the Area Ratio (Area Analyte / Area IS) vs.

Concentration Ratio.

The use of DEA-d8 renders the method robust against matrix effects. If the matrix

suppresses the signal by 50%, it suppresses both the analyte and the IS equally, leaving the

ratio (and therefore the calculated concentration) unchanged.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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